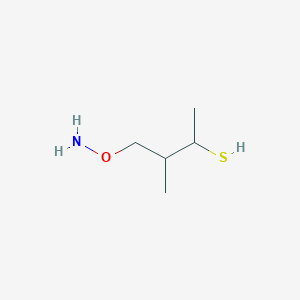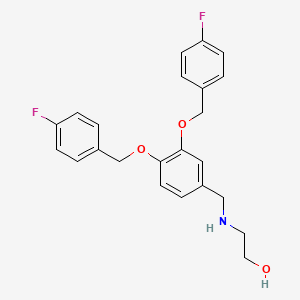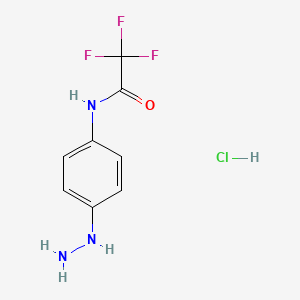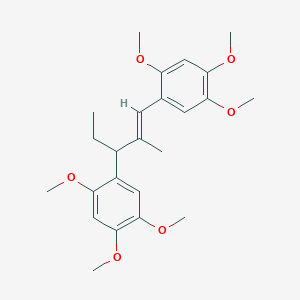
5,5'-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is a complex organic compound with the molecular formula C24H32O6 It is characterized by its unique structure, which includes two trimethoxybenzene groups connected by a 2-methylpent-1-ene-1,3-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) typically involves the reaction of 1,2,4-trimethoxybenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the 2-methylpent-1-ene-1,3-diyl group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-methylpent-1-ene-1,3-diyl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzene moieties can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4-Diphenyl-4-methyl-1-pentene: Shares a similar alkyl chain structure but lacks the trimethoxybenzene groups.
4,4’-Dimethyl-2,4-diphenyl-1-butene: Another related compound with a different substitution pattern on the benzene rings.
Uniqueness
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is unique due to the presence of the trimethoxybenzene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for various applications compared to its simpler analogs.
特性
分子式 |
C24H32O6 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
1,2,4-trimethoxy-5-[(E)-2-methyl-1-(2,4,5-trimethoxyphenyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C24H32O6/c1-9-17(18-12-22(28-6)24(30-8)14-20(18)26-4)15(2)10-16-11-21(27-5)23(29-7)13-19(16)25-3/h10-14,17H,9H2,1-8H3/b15-10+ |
InChIキー |
GGIJVVURVQQPBB-XNTDXEJSSA-N |
異性体SMILES |
CCC(C1=CC(=C(C=C1OC)OC)OC)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/C |
正規SMILES |
CCC(C1=CC(=C(C=C1OC)OC)OC)C(=CC2=CC(=C(C=C2OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)


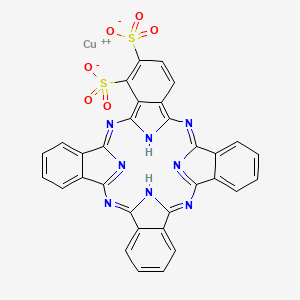


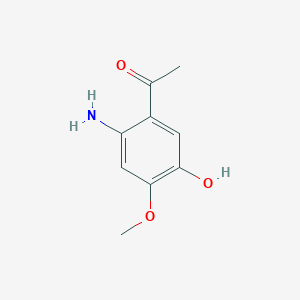
![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
